2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile
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Overview
Description
2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is an organic compound with the molecular formula C11H8F3NO2 and a molecular weight of 243.18 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a benzoylacetonitrile moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile typically involves the reaction of 2,2,2-trifluoroethanol with benzoylacetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted benzoylacetonitriles depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: An organic compound with the formula CF3CH2OH, known for its use as a solvent and in organic synthesis.
2,2,2-Trifluoroethylthiobenzene: A compound similar in structure but with a thiol group instead of an ethoxy group.
Uniqueness
2-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is unique due to the presence of both a trifluoroethoxy group and a benzoylacetonitrile moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H8F3NO2 |
---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
3-oxo-3-[2-(2,2,2-trifluoroethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-17-10-4-2-1-3-8(10)9(16)5-6-15/h1-4H,5,7H2 |
InChI Key |
JOFAXUYAGWYSPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)OCC(F)(F)F |
Origin of Product |
United States |
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